2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride
Description
2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride is a synthetic small molecule characterized by its isoquinoline sulfonamide core linked to a trifluoromethylphenyl acetamide moiety.
Properties
IUPAC Name |
2-[isoquinolin-5-ylsulfonyl(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S.ClH/c1-25(12-18(26)24-15-7-5-14(6-8-15)19(20,21)22)29(27,28)17-4-2-3-13-11-23-10-9-16(13)17;/h2-11H,12H2,1H3,(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCKHENMDFXMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride , with CAS number 1216525-66-4 , is a synthetic derivative of isoquinoline known for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 459.9 g/mol . The structure consists of an isoquinoline moiety, a sulfonamide group, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClF₃N₃O₃S |
| Molecular Weight | 459.9 g/mol |
| CAS Number | 1216525-66-4 |
Pharmacological Effects
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
- Neuroprotective Effects : Research suggests that isoquinoline derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit certain enzymes involved in neurodegeneration has been noted.
- Anti-inflammatory Activity : Isoquinoline derivatives are often studied for their anti-inflammatory effects. The sulfonamide group may enhance this activity by modulating inflammatory pathways.
The biological activity of This compound is likely mediated through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways related to cancer and inflammation.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoquinoline derivatives and evaluated their anticancer properties against various cancer cell lines. One derivative showed significant inhibition of cell proliferation, suggesting that structural modifications can enhance anticancer activity .
Study 2: Neuroprotective Mechanisms
A computational modeling study highlighted the potential of isoquinoline derivatives as inhibitors of amyloid-beta aggregation, a hallmark of Alzheimer's disease. This study suggests that the compound may prevent neurodegeneration by stabilizing protein conformations .
Study 3: Anti-inflammatory Effects
Research conducted on similar sulfonamide-containing compounds demonstrated their ability to reduce pro-inflammatory cytokine levels in vitro. This suggests that the compound could be explored further for its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Core Structure: The isoquinoline sulfonamide group distinguishes this compound from simpler acetamide derivatives.
- Trifluoromethylphenyl Group: The 4-(trifluoromethyl)phenyl substituent is shared with 2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide (). However, the latter incorporates additional chlorine and isopropoxy groups, which may alter binding affinity and solubility .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Structural Advantages: The isoquinoline core may offer improved π-π stacking interactions compared to simpler aromatic systems, as inferred from analogs like 3-chloro-N-phenyl-phthalimide (), which is used in polymer synthesis .
Notes
Evidence Limitations : The comparisons rely on structural analogs due to the absence of direct pharmacological data for the target compound.
Synthetic Feasibility : The compound’s complexity suggests high synthetic costs, similar to multi-substituted sulfonamides in and .
Safety and Regulatory Status: No toxicity or regulatory data were found in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
